molecular formula C22H27N3O8S B2472918 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 868983-16-8

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2472918
CAS No.: 868983-16-8
M. Wt: 493.53
InChI Key: DRBRJWVVZUTDBM-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This complex molecule is characterized by an oxazolidinone core linked via a sulfonyl group to a 3,4-dimethoxyphenyl ring and via an oxalamide linker to a 4-methoxybenzyl group. This specific structural motif suggests potential as a key intermediate or a pharmacophore in the development of protease inhibitors or other targeted biological probes, given that similar oxazolidinone-sulfonyl constructs are explored in various therapeutic areas . Researchers can utilize this compound as a building block for the synthesis of more complex heterocyclic derivatives . Its high structural complexity also makes it a suitable candidate for crystallographic studies to understand intermolecular interactions and solid-state properties, for which resources like the Cambridge Structural Database (CSD) are invaluable . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O8S/c1-30-16-6-4-15(5-7-16)13-23-21(26)22(27)24-14-20-25(10-11-33-20)34(28,29)17-8-9-18(31-2)19(12-17)32-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBRJWVVZUTDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound notable for its structural diversity and potential biological activity. This compound incorporates an oxazolidine ring, a sulfonyl group, and various aromatic moieties, which contribute to its reactivity and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O7SC_{23}H_{29}N_{3}O_{7}S, with a molecular weight of 507.6 g/mol. The compound is characterized by the following structural features:

PropertyValue
Molecular FormulaC23H29N3O7S
Molecular Weight507.6 g/mol
CAS Number868983-27-1

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties in various contexts:

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit antibacterial properties by inhibiting key enzymes involved in bacterial cell wall synthesis .
  • Anticancer Properties : Studies have shown that oxazolidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways positions it as a candidate for drug development aimed at treating metabolic disorders or infections.

Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Studies : Research has shown that derivatives of oxazolidine compounds exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, certain oxadiazole derivatives demonstrated superior activity compared to traditional antibiotics like vancomycin .
  • Anticancer Efficacy : In vitro studies indicated that oxazolidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest a potential role in cancer therapy .

Case Studies

  • Case Study on Antibacterial Activity : A study conducted by Dhumal et al. (2016) evaluated the antitubercular properties of oxadiazole derivatives, revealing that specific compounds inhibited Mycobacterium bovis BCG effectively. Molecular docking studies indicated strong binding affinity to the enoyl reductase enzyme, crucial for mycolic acid biosynthesis .
  • Case Study on Anticancer Activity : Research by Desai et al. (2018) highlighted the anticancer potential of oxazolidine derivatives against breast cancer cell lines. The study reported significant reductions in cell viability at low micromolar concentrations, suggesting a promising therapeutic index for these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally or functionally related oxalamides and sulfonamide derivatives from the evidence:

Compound Key Structural Features Reported Activity Synthetic Yield/Notes References
Target compound : N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide Oxazolidine-sulfonyl core, dual methoxybenzyl groups Hypothesized antiviral/SCD1 inhibition (based on structural analogs) No direct synthesis data; sulfonylation steps inferred from related protocols
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) Thiazolyl-pyrrolidine core, hydroxymethyl group HIV entry inhibition (IC₅₀ = 0.8 μM) 39% yield, stereoisomeric mixture (1:1)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) Simple oxalamide with dual methoxyaryl groups Cytochrome P450 4F11 activation (hypothetical) 35% yield, confirmed by NMR/HRMS
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) Dimethoxybenzyl and pyridinylethyl groups Flavoring agent; rapid plasma clearance in rats (t₁/₂ = 2–4 h) NOEL = 100 mg/kg bw/day; non-mutagenic in vitro
N1,N2-Bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)phenyl)-2-methyl-4-oxothiazolidin-3-yl)oxalamide (5) Bis-thiazolidinone-oxalamide hybrid Not specified; likely enzyme inhibitor due to thiazolidinone motifs Synthesized via ZnCl₂-catalyzed cyclization

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s oxazolidine-sulfonyl core distinguishes it from simpler oxalamides (e.g., 17) and thiazolyl derivatives (e.g., 14). This structural feature may enhance binding to viral or enzymatic targets, similar to sulfonylated HIV entry inhibitors .

In contrast, bis-thiazolidinone-oxalamides (e.g., 5) involve multistep cyclization, highlighting divergent synthetic strategies .

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